molecular formula C23H28FNO3 B1240736 3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile

3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile

Cat. No.: B1240736
M. Wt: 385.5 g/mol
InChI Key: LQHIJOQODVGHSE-UCMWIJGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RU24858 is a synthetic glucocorticoid receptor agonist. It is known for its ability to bind to the glucocorticoid receptor and modulate gene expression through transactivation and transrepression mechanisms. RU24858 has been studied for its potential anti-inflammatory and immunosuppressive properties, making it a compound of interest in the treatment of chronic inflammatory diseases such as asthma and allergic rhinitis .

Preparation Methods

The synthesis of RU24858 involves several steps, starting from commercially available precursors The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as esterification, reduction, and cyclizationIndustrial production methods for RU24858 are not widely documented, but they likely involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

RU24858 undergoes various chemical reactions, including:

    Oxidation: RU24858 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in RU24858, potentially altering its biological activity.

    Substitution: RU24858 can undergo substitution reactions where specific atoms or groups are replaced by others, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RU24858 has been extensively studied for its scientific research applications, including:

    Chemistry: RU24858 is used as a model compound to study the structure-activity relationship of glucocorticoid receptor agonists.

    Biology: RU24858 is utilized to investigate the molecular mechanisms of glucocorticoid receptor-mediated gene expression and its effects on cellular processes.

    Medicine: RU24858 is explored for its potential therapeutic applications in treating chronic inflammatory diseases, such as asthma and allergic rhinitis.

    Industry: RU24858 may have applications in the development of new anti-inflammatory and immunosuppressive drugs

Mechanism of Action

RU24858 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can either activate or repress the transcription of target genes. This dual mechanism involves:

Comparison with Similar Compounds

RU24858 is compared with other glucocorticoid receptor agonists, such as dexamethasone and mometasone. While all these compounds share the ability to modulate gene expression through the glucocorticoid receptor, RU24858 is unique in its dissociated properties. Unlike dexamethasone and mometasone, RU24858 has been reported to have a stronger transrepression activity with minimal transactivation, making it potentially useful for reducing inflammation with fewer side effects .

Similar compounds include:

Properties

Molecular Formula

C23H28FNO3

Molecular Weight

385.5 g/mol

IUPAC Name

3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile

InChI

InChI=1S/C23H28FNO3/c1-13-10-17-16-5-4-14-11-15(26)6-8-22(14,3)23(16,24)19(28)12-21(17,2)20(13)18(27)7-9-25/h6,8,11,13,16-17,19-20,28H,4-5,7,10,12H2,1-3H3/t13-,16+,17+,19+,20-,21+,22+,23+/m1/s1

InChI Key

LQHIJOQODVGHSE-UCMWIJGCSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CC#N)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CC#N)C)O)F)C

Synonyms

RU 24858
RU-24858
RU24858

Origin of Product

United States

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